2-Cyanothioacetamide

描述

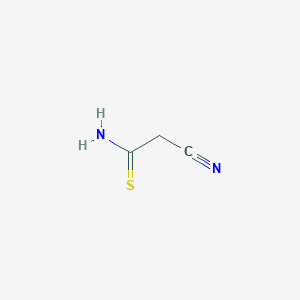

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-cyanoethanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2S/c4-2-1-3(5)6/h1H2,(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHPYMZQTCPRLNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80223770 | |

| Record name | Ethanethioamide, 2-cyano- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80223770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7357-70-2 | |

| Record name | Cyanothioacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7357-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanethioamide, 2-cyano- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007357702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7357-70-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53405 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanethioamide, 2-cyano- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80223770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Cyanothioacetamide and Its Derivatives

Conventional Synthetic Routes to 2-Cyanothioacetamide

The primary and most established method for synthesizing this compound involves the direct thionation of its corresponding amide precursor, 2-cyanoacetamide (B1669375).

Thionation is a chemical reaction where an oxygen atom in a compound, typically a carbonyl group, is replaced by a sulfur atom. For the synthesis of this compound, this involves the conversion of the amide group (-CONH₂) in 2-cyanoacetamide to a thioamide group (-CSNH₂). The most common and effective thionating agents for this transformation are phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide].

The reaction mechanism generally involves the nucleophilic attack of the carbonyl oxygen of 2-cyanoacetamide onto the electrophilic phosphorus center of the thionating agent. This is followed by a series of rearrangements, ultimately leading to the elimination of a phosphorus-oxygen species and the formation of the thiocarbonyl group, yielding this compound.

The efficiency and yield of the thionation reaction to produce this compound are highly dependent on several key parameters. Optimization of these factors is crucial for achieving high yields and purity while minimizing reaction times and the formation of byproducts.

Key parameters for optimization include the choice of solvent, reaction temperature, and the molar ratio of reactants. Anhydrous solvents such as toluene, xylene, or dioxane are often employed to prevent the decomposition of the thionating agent by water. The reaction temperature is also a critical factor; while higher temperatures can increase the reaction rate, they may also lead to the degradation of the product or the formation of undesired side products. The stoichiometry between 2-cyanoacetamide and the thionating agent must be carefully controlled to ensure complete conversion without using an excessive amount of the costly reagent.

| Parameter | Condition | Rationale / Outcome |

| Thionating Agent | Lawesson's Reagent | Generally provides higher yields and cleaner reactions compared to P₄S₁₀ due to better solubility in organic solvents. |

| Phosphorus Pentasulfide (P₄S₁₀) | A more traditional and cost-effective reagent, but can lead to lower yields and more complex purification. | |

| Solvent | Toluene, Dioxane, Tetrahydrofuran (THF) | Anhydrous conditions are essential. The choice of solvent affects reagent solubility and the required reaction temperature. |

| Temperature | 60-110 °C (Reflux) | The specific temperature depends on the solvent used. It must be high enough to drive the reaction but low enough to prevent product degradation. |

| Reaction Time | 2-12 hours | Monitored by Thin-Layer Chromatography (TLC) to determine the point of complete consumption of the starting material. |

Multicomponent Reaction Strategies Involving this compound

This compound is a cornerstone building block in multicomponent reactions (MCRs), which involve the combination of three or more reactants in a single synthetic operation to form a complex product. researchhub.com This approach is highly valued for its efficiency, atom economy, and ability to rapidly generate molecular diversity. rsc.org

A prominent reaction involving this compound is the Knoevenagel condensation, which is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration step. wikipedia.orgsigmaaldrich.com The active methylene (B1212753) group in this compound (the -CH₂- group flanked by the cyano and thioamide groups) is sufficiently acidic to be deprotonated by a weak base, forming a potent C-nucleophile. bohrium.com

This nucleophile readily attacks the electrophilic carbonyl carbon of aldehydes and ketones. The subsequent elimination of a water molecule results in the formation of a new carbon-carbon double bond. When reacting with aromatic aldehydes, this yields α,β-unsaturated products that serve as crucial intermediates for synthesizing a variety of heterocyclic systems, such as substituted pyridines. periodikos.com.brresearchgate.netresearchgate.net

| Reactant 1 | Reactant 2 | Base Catalyst | Product Type |

| This compound | Aromatic Aldehyde (e.g., Benzaldehyde) | Piperidine (B6355638), Triethylamine (B128534) | Arylidene-2-cyanothioacetamide |

| This compound | 1,3-Diketone (e.g., Acetylacetone) | Morpholine | Substituted 3-Cyanopyridine-2(1H)-thione |

| This compound | β-Ketoester (e.g., Ethyl Acetoacetate) | Sodium Ethoxide | Substituted Pyridinethione derivative |

The Michael addition, or conjugate addition, involves the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). masterorganicchemistry.comchemistrysteps.com The carbanion generated from the deprotonation of this compound's active methylene group serves as an excellent soft nucleophile, making it an effective Michael donor. researchgate.net

In these reactions, the nucleophilic carbon of this compound attacks the β-carbon of the activated olefin. libretexts.org This C-C bond-forming reaction is a powerful tool for carbon chain extension and is often the initial step in tandem reactions that lead to the formation of cyclic compounds. For instance, the Michael adduct formed can undergo subsequent intramolecular cyclization and elimination to afford complex heterocyclic structures. libretexts.org

The true synthetic power of this compound is realized in one-pot protocols where it is combined with multiple other reagents to construct complex heterocyclic molecules in a single, efficient process. researchgate.net These reactions often involve a cascade of sequential transformations, such as an initial Knoevenagel condensation, followed by a Michael addition, and culminating in an intramolecular cyclocondensation. researchhub.com

These one-pot syntheses are highly convergent and allow for the rapid assembly of valuable scaffolds like pyridines, pyrimidines, and thiazoles from simple and readily available starting materials. researchgate.netnih.gov The specific outcome of the reaction can often be directed by the careful choice of reactants and reaction conditions.

| Reactants | Product Heterocycle | Reaction Type |

| Aldehyde, this compound, Malononitrile (B47326) | Substituted Pyridine (B92270) | Knoevenagel / Michael Addition / Cyclization |

| This compound, Aldehyde, 1,3-Dicarbonyl Compound | Substituted Dihydropyridine (B1217469) | Hantzsch-type Reaction |

| This compound, α-Haloketone | Substituted Thiazole (B1198619) | Gewald Aminothiophene Synthesis variation |

| This compound, Hydrazine (B178648) Hydrate (B1144303) | 3,5-Diaminopyrazole | Cyclocondensation |

Green Chemistry and Sustainable Synthetic Approaches

The development of environmentally benign synthetic methodologies is a cornerstone of modern chemical research. In the context of this compound and its derivatives, significant efforts have been directed towards aligning synthetic protocols with the principles of green chemistry. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Key areas of advancement include the use of microwave irradiation to accelerate reactions, the adoption of aqueous or solvent-free reaction conditions, and the development of efficient catalytic systems.

Microwave-Assisted Synthesis Methods

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. nih.govjchps.com This technique is particularly valuable for synthesizing derivatives of this compound, where it can significantly enhance reaction rates. jchps.com The rapid heating and energy transfer associated with microwave irradiation can overcome activation energy barriers more efficiently, making it a cornerstone of green synthetic strategies. nih.govscispace.com

One notable application involves the synthesis of substituted 2-cyanomethyl-4-phenylthiazoles. scirp.org In a study, this compound was reacted with various substituted 2-bromoacetophenones in glycerol (B35011) under focused microwave irradiation. This method resulted in excellent yields (88-96%) within very short reaction times (3.5-4.5 minutes), demonstrating a significant improvement over traditional heating protocols. scirp.org

Another example is the synthesis of α,β-unsaturated cyanoacetamide derivatives through a modified Knoevenagel condensation. nih.gov By reacting aromatic aldehydes with active methylene compounds like 2-cyanoacetamide under microwave irradiation (160 W for 40 seconds), researchers achieved high yields (94-98.6%) in a solvent-free environment, highlighting the efficiency and environmental benefits of this approach. nih.gov Similarly, 2-cyano-N-(4-oxo-2-substituted thiazolidin-3-yl)acetamide derivatives have been synthesized using microwave irradiation, which affords excellent product yields, reduces reaction times, and minimizes or eliminates by-products compared to conventional methods. jchps.com

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis

| Derivative | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Cyano-N-(4-oxo-2-substituted thiazolidin-3-yl)acetamides | Microwave Irradiation | Short | Excellent | jchps.com |

| Conventional Heating | Longer | Low | jchps.com | |

| 2-Cyanomethyl-4-phenylthiazoles | Microwave Irradiation (40-45 W) | 3.5 - 4.5 min | 88 - 96% | scirp.org |

| 2-(4-hydroxybenzylidene)-cyanoacetamide | Microwave Irradiation (160 W) | 40 s | 98.6% | nih.gov |

Aqueous and Solvent-Free Reaction Media for this compound Transformations

The reduction or elimination of volatile organic solvents is a primary goal of green chemistry, as they often pose environmental and health risks. nih.gov Research into the synthesis of this compound derivatives has increasingly focused on using benign media like water or eliminating solvents entirely.

Solvent-free reactions, often coupled with microwave assistance, provide an eco-friendly and efficient alternative to traditional methods. nih.govresearchgate.net For instance, the synthesis of thiophene (B33073) derivatives has been achieved through the microwave irradiation of cyanoacetamides, cyclohexanone, and sulfur on an aluminum oxide solid support in the presence of a basic catalyst, all without a solvent. researchgate.net This approach not only avoids the use of hazardous solvents but also simplifies product work-up. The fusion method, which involves the solvent-free reaction of arylamines with ethyl cyanoacetate (B8463686) at high temperatures (150 °C), is another established technique for preparing cyanoacetanilide derivatives. tubitak.gov.tr

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. A simple and convenient one-pot protocol has been developed for the synthesis of N-amino-3-cyano-2-pyridone derivatives using water or a water-ethanol mixture as the reaction medium. researchgate.net This method involves the reaction of cyanoacetohydrazide, activated nitrile substrates, and aromatic aldehydes, demonstrating the feasibility of complex multi-component reactions in aqueous media. researchgate.net Glycerol has also been explored as a green solvent alternative; its low environmental impact and availability make it a suitable medium for microwave-assisted syntheses, such as the preparation of 2-cyanomethyl-4-phenylthiazoles. scirp.org

Table 2: Examples of Green Reaction Media in Synthesis

| Reaction Type | Derivative Synthesized | Reaction Medium | Key Advantages | Reference |

|---|---|---|---|---|

| One-pot cascade reaction | N-amino-3-cyano-2-pyridone derivatives | Water or Water/Ethanol (B145695) | Environmentally friendly, convenient protocol | researchgate.net |

| Microwave-assisted synthesis | Thiophene derivatives | Solvent-free (solid support) | High yields, avoidance of hazardous solvents | researchgate.net |

| Microwave-assisted cyclization | 2-Cyanomethyl-4-phenylthiazoles | Glycerol | Low environmental impact, easy work-up | scirp.org |

| Fusion Method | Cyanoacetanilide derivatives | Solvent-free (fusion) | Economical, widely used | tubitak.gov.tr |

Catalytic Systems in this compound Synthesis

The use of catalysts is fundamental to green chemistry as they can increase reaction efficiency, reduce energy consumption, and allow for reactions to occur under milder conditions. Various catalytic systems, including base, acid, and organocatalysts, have been successfully employed in the synthesis of this compound derivatives.

Basic catalysts are commonly used in condensation reactions. For example, piperidine has been used to catalyze the one-pot synthesis of N-amino-3-cyano-2-pyridone derivatives in aqueous media. researchgate.net Morpholine serves as an effective basic catalyst in the solvent-free synthesis of thiophenes. researchgate.net Ammonium (B1175870) acetate (B1210297) is another mild and effective catalyst used in the microwave-assisted Knoevenagel condensation for producing α,β-unsaturated 2-cyanoacetamide derivatives. nih.gov

Acid catalysts also play a significant role. In certain reactions for preparing α-cyano thioacetamide (B46855) derivatives, p-toluenesulfonic acid is employed, particularly when using solvents other than aliphatic carboxylic acids. google.com In the synthesis of 2-cyano-N-(4-oxo-2-substituted thiazolidin-3-yl)acetamides, a catalytic amount of ZnCl₂ is used under microwave conditions. jchps.com

More advanced catalytic systems are also being explored. Magnetite-decorated glutathione (B108866) organocatalysts, for example, have been developed for the synthesis of various heterocycles under microwave irradiation, representing a sustainable and magnetically recoverable catalyst system.

Table 3: Catalytic Systems for this compound Derivative Synthesis

| Catalyst | Catalyst Type | Reaction | Reference |

|---|---|---|---|

| Ammonium Acetate | Basic | Knoevenagel condensation | nih.gov |

| Piperidine | Basic | One-pot synthesis of N-amino-3-cyano-2-pyridone derivatives | researchgate.net |

| Morpholine | Basic | Solvent-free synthesis of thiophene derivatives | researchgate.net |

| p-Toluenesulfonic acid | Acid | Synthesis of α-(2-trifluoromethyl benzoyl)-alpha-cyano thioacetamide | google.com |

| Zinc Chloride (ZnCl₂) | Lewis Acid | Synthesis of 2-cyano-N-(4-oxo-2-substituted thiazolidin-3-yl)acetamides | jchps.com |

Reactivity and Mechanistic Investigations of 2 Cyanothioacetamide

Nucleophilic Reactivity of the Methylene (B1212753) Group

The methylene group in 2-cyanothioacetamide is activated by the adjacent electron-withdrawing cyano and thioamide groups. This acidity allows for the easy formation of a carbanion in the presence of a base, which can then act as a potent nucleophile in various carbon-carbon bond-forming reactions. researchgate.netwikipedia.org

The active methylene group of this compound readily participates in Knoevenagel condensations with a variety of aldehydes and ketones. researchgate.net This reaction typically involves the base-catalyzed condensation between the CH-acidic compound and a carbonyl compound to form a new C=C double bond. researchgate.netscielo.org.mx

For instance, the condensation of this compound with aromatic aldehydes produces (E)-3-aryl-2-cyanoprop-2-enethioamides. researchgate.net These reactions are often carried out in the presence of a catalyst, such as an Ag@TiO2 nanocomposite, which has been shown to be effective for the condensation of various aldehydes with active methylene compounds, including this compound. acs.orgnih.gov The reaction proceeds through the formation of a Knoevenagel adduct, which may subsequently undergo further transformations. researchgate.net The use of this compound in these condensations serves as a crucial step for synthesizing precursors for more complex heterocyclic systems. psu.edu

A plausible mechanism for the Knoevenagel condensation involves the initial deprotonation of the active methylene group by a base, followed by the nucleophilic attack of the resulting carbanion on the carbonyl carbon of the aldehyde or ketone. The subsequent elimination of a water molecule from the intermediate alcohol yields the final α,β-unsaturated product.

Table 1: Examples of Knoevenagel Condensation with this compound

| Aldehyde/Ketone | Catalyst/Base | Product | Reference |

|---|---|---|---|

| Aromatic Aldehydes | - | (E)-3-Aryl-2-cyanoprop-2-enethioamides | researchgate.net |

| Various Aldehydes | Ag@TiO2 | Knoevenagel condensation products | acs.orgnih.gov |

The nucleophilic carbanion generated from this compound reacts efficiently with diazonium salts in azo coupling reactions. researchgate.netresearchgate.net This reaction is a key method for synthesizing pyrazolo[5,1-c] researchgate.netresearchgate.netresearchgate.nettriazine-3-carbothioamides. researchgate.netsciforum.net The process involves the coupling of pyrazole-3(5)-diazonium chlorides with this compound, leading to the formation of hydrazone intermediates which then undergo intramolecular cyclization. researchgate.net

Similarly, the methylene group can react with isocyanates and isothiocyanates. researchgate.netresearchgate.net For example, N-aryl cyanothioacetamide derivatives react with phenyl isothiocyanate in the presence of a base like potassium hydroxide. researchgate.net The resulting intermediate adduct can then be used in subsequent heterocyclization reactions. researchgate.net These reactions highlight the utility of this compound as a building block for nitrogen- and sulfur-containing heterocycles. researchgate.net

As a classic Michael donor, the carbanion of this compound adds to various Michael acceptors (α,β-unsaturated compounds). researchgate.netwikipedia.org This 1,4-conjugate addition is a fundamental strategy for carbon-carbon bond formation and is widely used in the synthesis of complex molecules. wikipedia.orghilarispublisher.com

The reaction of this compound with α,β-unsaturated nitriles, such as arylidene derivatives of malononitrile (B47326), leads to the formation of condensed 2-thioxo-pyridine derivatives. tandfonline.comresearchgate.net For instance, the reaction of 3-(2-chlorophenyl)-2-cyanoprop-2-enethioamide (itself a Knoevenagel product) with a malononitrile dimer proceeds via a Michael addition, followed by cyclocondensation to yield a substituted 1,4-dihydropyridine (B1200194). researchgate.net Similarly, the reaction with 2-iminochromene derivatives can lead to chromeno[3,4-c]pyridines through a Michael addition pathway. hilarispublisher.com These cascade reactions, often initiated by a Michael addition, provide efficient routes to complex heterocyclic scaffolds like chromeno[4,3-b]pyridines. researchgate.net

Nucleophilic Reactivity of the Thiocarbonyl Group

The sulfur atom of the thiocarbonyl group in this compound is a soft nucleophile and readily reacts with various electrophiles, particularly in S-alkylation reactions. researchgate.netsci-hub.se The alkylation of pyridine-2-thiolates, which can be formed from this compound, is known to occur regiospecifically at the sulfur atom. mdpi.com

The reaction of diketene (B1670635) with this compound in the presence of triethylamine (B128534) yields triethylammonium (B8662869) 3-cyano-6-methyl-4-oxo-1,4-dihydro-2-pyridinethiolate. osi.lvresearchgate.net This thiolate is a versatile intermediate whose regioselective S-alkylation with various halogen-containing compounds provides a convenient route to substituted 4(1H)-pyridones and fused heterocyclic systems like thiazolo[3,2-a]pyridines and thieno[2,3-b]pyridines. osi.lvresearchgate.netcapes.gov.br The resulting 2-(alkylthio)pyridine-3-carbonitriles can undergo subsequent Thorpe-Ziegler intramolecular cyclization to yield thieno[2,3-b]pyridines. sciforum.net

Furthermore, the thiocarbonyl group can participate in domino reactions. Rh(II)-catalyzed reactions with diazoesters lead to the formation of intermediate thiocarbonyl ylides. beilstein-journals.orgd-nb.info These ylides can then undergo intramolecular cyclization involving the nitrile group, providing a novel route to multisubstituted thiophenes. beilstein-journals.orgresearchgate.net

Table 2: S-Alkylation of this compound Derivatives

| Derivative | Alkylating Agent | Product Type | Reference |

|---|---|---|---|

| Pyridine-2-thiolate | N-aryl α-chloroacetamides | S-alkylated pyridines | mdpi.com |

| Pyridine-2-thiolate | α-bromoacetophenones | S-alkylated pyridines | mdpi.com |

Nucleophilic Reactivity of the Amino Group

The amino group of this compound exhibits nucleophilic character, although its reactivity can be influenced by the other functional groups in the molecule. mathnet.ru In certain reactions, the amino group acts as the primary nucleophilic center. For example, the reaction of 2-cyanothioacetamides with hydrazine (B178648) hydrate (B1144303) can involve the amino group in the cyclization process. beilstein-journals.org

However, in many multicomponent reactions, the nucleophilicity of the methylene group or the thiocarbonyl sulfur dominates. researchgate.net In reactions with chromone-3-carboxamides, the replacement of an oxygen atom in cyanoacetamide with a sulfur atom in this compound significantly increases the nucleophilicity of the amino group in the resulting thioamide substituent, influencing the reaction pathway. mathnet.ru This enhanced nucleophilicity can favor an attack on a carbonyl group, leading to different cyclization products compared to its oxygen analogue. mathnet.ru

Electrophilic Reactivity of the Nitrile Group

The nitrile group in this compound contains an electrophilic carbon atom due to the polarizing effect of the nitrogen atom. libretexts.orglibretexts.org This allows it to react with various nucleophiles. libretexts.org The nitrile group can participate in cycloaddition reactions and intramolecular cyclizations. sci-hub.sebeilstein-journals.org

A notable example is the Rh(II)-catalyzed domino reaction with diazoesters. beilstein-journals.orgd-nb.info In this process, after the initial formation of a thiocarbonyl ylide, an intramolecular cyclization occurs where the nucleophilic ylide carbon attacks the electrophilic nitrile carbon. This [4+1]-annulation is a key step in the synthesis of 5-aminothiophene derivatives. beilstein-journals.org Similarly, the reaction of this compound with hydrazine hydrate can proceed via a sequential attack of hydrazine's nucleophilic nitrogen atoms on the electrophilic carbon atoms of both the nitrile and thioamide groups, resulting in the formation of 3,5-diaminopyrazoles. beilstein-journals.org The Thorpe-Ziegler reaction, an intramolecular cyclization of dinitriles or cyano-esters, is another example where the nitrile group acts as an electrophile, although in the context of this compound chemistry, it is often a derivative that undergoes this reaction to form fused thieno[2,3-b]pyridines. osi.lvsciforum.net

Exploration of Tautomerism and its Influence on Reaction Pathways

The chemical behavior and reactivity of this compound are significantly influenced by its capacity to exist in different tautomeric forms. This phenomenon, particularly the equilibrium between the thioamide and iminothiol forms, dictates the molecule's nucleophilic and electrophilic character, thereby shaping its reaction pathways.

Thioamide-Iminothiol Tautomeric Equilibria

This compound, like other simple thioamides, exhibits prototropic tautomerism, existing in a dynamic equilibrium between its thioamide (or thione) form and its iminothiol (or thiol) form. nih.govgoogle.comscispace.com The principal equilibrium involves the migration of a proton from the nitrogen atom to the sulfur atom, as depicted below.

Figure 1: Thioamide-Iminothiol Tautomerism in this compound

S SH

|| |

NC-CH2-C-NH2 <=> NC-CH2-C=NH

(Thioamide) (Iminothiol)

Research has consistently shown that the thione form is the more stable and predominant tautomer under normal conditions. nih.govscispace.com Early investigations using ultraviolet spectroscopy on related thioamides like thioacetamide (B46855) indicated that the thione form dominates the equilibrium. scispace.com More recent studies on this compound have confirmed that the most stable thione tautomer is the exclusive form observed when the compound is isolated from the gas phase into low-temperature argon matrices. nih.gov

The higher-energy iminothiol tautomer is less stable but can be generated and studied. nih.gov For instance, irradiation of the matrix-isolated thione form with UV light (λ > 270 nm) can induce a photoreaction, converting it to the thiol tautomer. nih.govresearchgate.net However, for this compound, this photogenerated thiol form does not spontaneously revert to the more stable thione tautomer in the dark at cryogenic temperatures. Instead, what is observed is a spontaneous conformational change between different rotamers of the thiol tautomer itself. nih.gov This contrasts with compounds like N-methylthiourea and thiobenzamide, where a spontaneous thiol-to-thione transformation occurs via hydrogen-atom tunneling. nih.gov The relative stability is significant; for the related thioacetamide, the thiol tautomer is calculated to be higher in energy by 62.5 kJ mol⁻¹ compared to the thione form. researchgate.net

Spectroscopic and Computational Approaches to Tautomeric Characterization

The characterization of the tautomeric forms of this compound relies heavily on a combination of spectroscopic techniques and computational modeling. nih.govresearchgate.net These methods provide detailed insights into the structural and energetic landscape of the tautomeric system.

Spectroscopic Characterization: Infrared (IR) spectroscopy is a key tool for identifying the tautomers. In matrix isolation studies, the vibrational frequencies of the molecule are measured and compared with theoretical predictions. researchgate.net The distinct vibrational signatures of the C=S (thiocarbonyl) group in the thione form and the S-H and C=N groups in the iminothiol form allow for their unambiguous identification. nih.govresearchgate.net For example, after UV irradiation of matrix-isolated thioacetamide, the appearance of new bands in the IR spectrum that match the calculated spectrum for the thiol form provides clear evidence of its formation. researchgate.net

Computational Approaches: Quantum-chemical calculations are indispensable for understanding the tautomerism of this compound. researchgate.net Methods like Density Functional Theory (DFT), often with the B3LYP functional, and Møller-Plesset perturbation theory (MP2) are used to:

Calculate the relative energies and stabilities of the different tautomers and their conformers. researchgate.net

Predict theoretical vibrational (IR) spectra, which are crucial for interpreting experimental results and identifying the specific forms produced. researchgate.net

Investigate the energy barriers and mechanisms of interconversion between tautomers. researchgate.net

The strong agreement between experimentally measured IR spectra and those calculated using DFT methods provides reliable identification of the tautomeric structures. researchgate.net For instance, MP2/6-311++g(2d,p) calculations were used to establish the significant energy difference between the thione and thiol forms of thioacetamide. researchgate.net

The following table summarizes the key findings from these combined approaches for thioamides, including this compound.

| Method | Key Findings for Thioamides (including this compound) | Reference |

|---|---|---|

| Matrix Isolation IR Spectroscopy | The stable thione form is isolated at low temperatures. The higher-energy thiol tautomer is generated upon UV irradiation. | nih.gov |

| UV Spectroscopy | Used in early studies to demonstrate the predominance of the thione form in simple thioamides. | scispace.com |

| DFT (e.g., B3LYP) Calculations | Provide good agreement with experimental infrared spectra, allowing for reliable identification of photoproducts as thiol tautomers. | researchgate.net |

| MP2 Calculations | Used to calculate the energy difference between tautomers, showing the thiol form of thioacetamide to be significantly less stable (62.5 kJ mol⁻¹ higher in energy). | researchgate.net |

Applications of 2 Cyanothioacetamide in Heterocyclic Compound Synthesis

Synthesis of Nitrogen-Containing Heterocyclic Systems

2-Cyanothioacetamide is extensively utilized in the creation of various nitrogen-based heterocyclic systems, which are of significant interest due to their potential applications in medicinal chemistry and material science.

Pyridine (B92270) and Fused Pyridine Derivatives

The synthesis of pyridine and its fused derivatives represents a major application of this compound. These compounds are precursors to a range of biologically active molecules. hilarispublisher.comtandfonline.com

Functionally substituted morpholinium 1,4-dihydropyridine-2-thiolates can be synthesized through the condensation of aromatic aldehydes with this compound and enamines of 1,3-dicarbonyl compounds. lookchem.com These compounds are valuable intermediates for the synthesis of biologically active molecules with potential antioxidant and cardiovascular properties. lookchem.com A one-pot, three-component reaction of this compound, aromatic aldehydes, and piperidine (B6355638) in dichloromethane (B109758) at room temperature provides a fast and convenient method for synthesizing piperidin-1-ium 6-amino-4-aryl-3,5-dicyano-1,4-dihydropyridine-2-thiolate derivatives. tandfonline.com This method is notable for its operational simplicity and high yields. tandfonline.com Additionally, the reaction of 2-chlorobenzaldehyde, this compound, and malononitrile (B47326) dimer in the presence of N-methylmorpholine leads to the formation of N-methylmorpholinium salt of 2-amino-4-(2-chlorophenyl)-6-(dicyanomethyl)-1,4-dihydropyridine-3,5-dicarbonitrile. nih.gov

Table 1: Synthesis of 1,4-Dihydropyridine-2-thiolates

| Starting Materials | Reagents | Product | Reference |

| Aromatic aldehydes, this compound, enamines of 1,3-dicarbonyl compounds | - | Morpholinium 1,4-dihydropyridine-2-thiolates | lookchem.com |

| This compound, aromatic aldehydes, piperidine | Dichloromethane | Piperidin-1-ium 6-amino-4-aryl-3,5-dicyano-1,4-dihydropyridine-2-thiolate | tandfonline.com |

| 2-Chlorobenzaldehyde, this compound, malononitrile dimer | N-methylmorpholine | N-methylmorpholinium 2-amino-4-(2-chlorophenyl)-6-(dicyanomethyl)-1,4-dihydropyridine-3,5-dicarbonitrile | nih.gov |

Pyridine-2(1H)-thiones are readily synthesized using this compound. The reaction of chalcones (benzylideneacetophenones) with this compound in dry methanol (B129727) at room temperature yields pyridine-2(1H)-thiones. tandfonline.com This reaction can sometimes lead to the formation of disulfide byproducts, the dimerization of which can be prevented by carrying out the reaction in the presence of 2-mercaptoethanol. tandfonline.com Another route involves the reaction of 1-phenyl-2-(phenylsulfonyl)ethanone with N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA) to form an enamine, which upon treatment with this compound, affords 3-cyano-5-benzenesulfonyl-4-phenylpyridine-2(1H)-thione. tandfonline.com

The self-condensation of two moles of this compound in the presence of sodium ethoxide results in 4,6-diamino-3-cyano-2-pyridothione. researchgate.net Furthermore, the reaction of acetylacetone (B45752) with this compound in the presence of triethylamine (B128534) yields 3-cyano-4,6-dimethyl-2-thiono-pyridine. researchgate.net N-aryl-2-cyanothioacetamide derivatives, prepared by the thionation of N-aryl-2-cyanoacetamides, can react with various electrophilic reagents to produce 3-cyano-2(1H)-pyridinethiones. hilarispublisher.com

The reaction of 3-(4-bromophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one with this compound leads to the formation of 6-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile. researchgate.net Similarly, indolylchalcones react with this compound to afford 2-mercaptonicotinonitriles. innovareacademics.in

Table 2: Synthesis of Pyridine-2(1H)-thiones

| Starting Materials | Reagents | Product | Reference |

| Chalcones, this compound | Methanol | Pyridine-2(1H)-thiones | tandfonline.com |

| 1-Phenyl-2-(phenylsulfonyl)ethanone, this compound | DMFDMA | 3-Cyano-5-benzenesulfonyl-4-phenylpyridine-2(1H)-thione | tandfonline.com |

| This compound | Sodium ethoxide | 4,6-Diamino-3-cyano-2-pyridothione | researchgate.net |

| Acetylacetone, this compound | Triethylamine | 3-Cyano-4,6-dimethyl-2-thiono-pyridine | researchgate.net |

| N-Aryl-2-cyanothioacetamide | Electrophilic reagents | 3-Cyano-2(1H)-pyridinethiones | hilarispublisher.com |

| 3-(4-Bromophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one, this compound | - | 6-(4-Bromophenyl)-4-(3,4-dimethoxyphenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile | researchgate.net |

| Indolylchalcones, this compound | - | 2-Mercaptonicotinonitriles | innovareacademics.in |

This compound is a key precursor in the synthesis of fused pyridine systems like thienopyridines and pyrido[2,3-c]pyrazoles. The reaction of 4,6-diamino-3-cyano-2-pyridothione, derived from the self-condensation of this compound, with hydrazine (B178648) hydrate (B1144303) in dimethylformamide yields a pyrido[2,3-c]pyrazole derivative. researchgate.net The reaction of this compound with α-alkylated β-diketones can also lead to the formation of thieno[2,3-b]pyridine (B153569) and pyrido[2,3-c]pyrazole derivatives. researchgate.net

Thienopyridine derivatives can be synthesized from pyridine-2(1H)-thione precursors. For example, the reaction of a pyridine-2(1H)-thione derivative with chloroacetone (B47974) can yield a thienopyridine. researchcommons.org Similarly, pyridinethione derivatives can react with various halogen-containing compounds to produce thienopyridine derivatives. researchcommons.org The reaction of arylidenecyanothioacetamide with acetylacetone gives dihydropyridine (B1217469) derivatives, which can then be converted to thieno[2,3-b]pyridine derivatives by reacting with halogenated compounds. asianpubs.org The reaction of chalcones with this compound can also lead to thieno[2,3-b]pyridine derivatives. srce.hr

The recyclization of stable cyclic Michael adducts, specifically N-methylmorpholinium 6-R-6-hydroxy-1,4,5,6-tetrahydropyridine-2-thiolates, under aminomethylation conditions leads to the formation of pyrimido[4,3-b] lookchem.comresearchcommons.orgCurrent time information in Bangalore, IN.thiadiazines. This reaction involves the interaction of 5-substituted N-methylmorpholinium 4-aryl-6-R-3-cyano-6-hydroxy-1,4,5,6-tetrahydro-pyridine-2-thiolates with primary amines and formaldehyde (B43269) in ethanol (B145695), resulting in 3,7-disubstituted 8-aryl-3,4,7,8-tetrahydro-2H,6H-pyrimido[4,3-b] lookchem.comresearchcommons.orgCurrent time information in Bangalore, IN.thiadiazine-9-carbonitriles. lookchem.com

Pyrazole (B372694) Derivatives

This compound serves as a versatile platform for the synthesis of various pyrazole derivatives. The reaction of 2-cyanothioacetamides with hydrazine can involve both the cyano and thioamide groups, leading to the formation of 3,5-diaminopyrazoles. nih.govresearchgate.net

In a different reaction pathway, the interaction of 2-cyano-3-(dimethylamino)-N,N-dimethylprop-2-enethioamides with hydrazine and its derivatives proceeds with the participation of the cyano and enamine groups, while the thiocarbamoyl group remains unaffected, resulting in the formation of 4-thiocarbamoylpyrazoles. nih.govresearchgate.net This has led to the development of a synthetic method for a series of 1-substituted-4-thiocarbamoyl pyrazoles. nih.govresearchgate.net

Furthermore, 2-α-cyanoacetonyl-2-thiazolin-4-one, derived from this compound, reacts with hydrazine hydrate and phenylhydrazine (B124118) to yield 4-(2-thiazolin-4'-on)-2'-ylpyrazole derivatives. tandfonline.com

Pyrimidine (B1678525) Derivatives

This compound serves as a valuable precursor for the synthesis of pyrimidine derivatives through various reaction pathways. One common approach involves the cycloaddition of this compound with different electrophiles. For instance, its reaction with specific chalcogen-containing compounds in the presence of sodium ethoxide leads to the formation of pyrimidine derivatives. researchgate.netresearchgate.net Another strategy is the multicomponent condensation involving this compound. These reactions often proceed through initial Knoevenagel condensation, followed by cyclization to yield highly substituted pyrimidines. google.comorgchemres.org

The reaction of this compound with 2-amino-5-oxo-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile in an acidic medium under microwave irradiation provides a fused pyrimidine derivative. academie-sciences.frrsc.org This reaction is proposed to proceed via Michael addition of the amino group of the chromene derivative to the cyano group of this compound, followed by cyclization. academie-sciences.frrsc.org Furthermore, the reaction of this compound with 1,3-diketones, such as acetylacetone, can lead to the formation of pyridinethione derivatives, which can be further cyclized to thieno[2,3-d]pyrimidines. openmedicinalchemistryjournal.com

Table 1: Synthesis of Pyrimidine Derivatives from this compound

| Reactants | Reagents/Conditions | Product | Reference(s) |

|---|---|---|---|

| This compound, Chalcogen derivative | Sodium ethoxide | Pyrimidine derivative | researchgate.netresearchgate.net |

| This compound, Acetylacetone, Alkylating reagents | Multicomponent condensation | Thieno[2,3-b]pyridines (precursors to pyrimidines) | google.com |

| This compound, 2-Amino-5-oxo-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile | Acidic medium, Microwave irradiation | Fused pyrimidine derivative | academie-sciences.frrsc.org |

| This compound, Arylidene cyanothioacetamide, Acetylacetone | Piperidine, Dioxane | Dihydropyridine derivatives (precursors to pyridothienopyrimidines) | openmedicinalchemistryjournal.com |

Imidazole (B134444) and Fused Imidazole Structures

The synthesis of imidazole and its fused ring systems, such as benzimidazoles, can be achieved using this compound. A classical approach involves the reaction of this compound with o-phenylenediamine, which readily affords 2-cyanomethylbenzimidazole. nih.gov This reaction highlights the utility of the thioamide group in facilitating the cyclization process.

Furthermore, this compound can be used to construct more complex fused imidazole systems. For example, it serves as a dinucleophile in reactions with bromoketones derived from thieno[2,3-b]thiophene, leading to the formation of bis-heterocyclic systems containing imidazole moieties. rsc.orgtandfonline.com These reactions typically proceed under basic conditions, utilizing a catalyst like triethylamine in an ethanol solvent. rsc.orgtandfonline.com

Table 2: Synthesis of Imidazole and Fused Imidazole Derivatives from this compound

| Reactants | Reagents/Conditions | Product | Reference(s) |

|---|---|---|---|

| This compound, o-Phenylenediamine | - | 2-Cyanomethylbenzimidazole | nih.gov |

| This compound, Bromoketone of thieno[2,3-b]thiophene | Triethylamine, Ethanol | Bis(1H-imidazo[1,2-a]benzimidazole) derivatives | rsc.orgtandfonline.com |

Quinazoline-Based Heterocycles

This compound is a key reagent in the synthesis of various quinazoline-based heterocycles. Its reaction with anthranilonitrile (2-aminobenzonitrile) in the presence of a base like triethylamine leads to the formation of pyrazolo[1,5-a]quinazoline derivatives. researchgate.netcapes.gov.br The proposed mechanism involves the initial reaction of the cyano group of this compound with the amino group of anthranilonitrile, followed by a double cyclization process. researchgate.net

Another important route involves the reaction of this compound with anthranilic acid, which yields 3,4-dihydro-4-oxoquinazolin-2-yl acetonitrile (B52724). researchgate.net This intermediate can be further condensed with aromatic aldehydes to produce a variety of arylidene derivatives. These derivatives can also be synthesized directly by reacting 2-thiocarbamoylcinnamonitriles with anthranilic acid. researchgate.net The resulting quinazoline (B50416) derivatives can undergo further cyclization reactions with cinnamonitrile (B126248) derivatives to afford pyrido[1,2-a]quinazoline systems. researchgate.net

Table 3: Synthesis of Quinazoline-Based Heterocycles from this compound

| Reactants | Reagents/Conditions | Product | Reference(s) |

|---|---|---|---|

| This compound, Anthranilonitrile | Triethylamine, Ethanol | Pyrazolo[1,5-a]quinazoline derivative | researchgate.netcapes.gov.br |

| This compound, Anthranilic acid | - | 3,4-Dihydro-4-oxoquinazolin-2-yl acetonitrile | researchgate.net |

| 3,4-Dihydro-4-oxoquinazolin-2-yl acetonitrile, Aromatic aldehydes | - | Arylidene derivatives of quinazoline | researchgate.net |

| 2-Thiocarbamoylcinnamonitriles, Anthranilic acid | - | Arylidene derivatives of quinazoline | researchgate.net |

Synthesis of Sulfur-Containing Heterocyclic Systems

The inherent sulfur atom in the thioamide group of this compound makes it an ideal starting material for the synthesis of a variety of sulfur-containing heterocycles.

Thiazole (B1198619) and Fused Thiazole Derivatives

The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of thiazole derivatives, and this compound is a common reactant in this process. It readily reacts with various α-haloketones to produce 2-cyanomethylthiazoles. google.com This reaction provides a straightforward entry to thiazol-2-ylacetonitriles, which are versatile intermediates for further functionalization. google.com For example, the reaction of this compound with 6-bromo-3-(2-bromoacetyl)-2-chromen-2-one under solvent-free grinding conditions yields a thiazole-2-acetonitrile derivative. mdpi.comresearchgate.net

Furthermore, this compound can be used to synthesize fused thiazole systems. For instance, its reaction with thioglycolic acid in pyridine leads to the formation of 4-oxo-4,5-dihydro-1,3-thiazole-2-thioacetamide derivatives. researchgate.net Additionally, the reaction of this compound with cyanamide (B42294) derivatives of thiocarbamic acids yields 2-allylamino-4-amino-5-aroyl-1,3-thiazoles. organic-chemistry.org

Table 4: Synthesis of Thiazole and Fused Thiazole Derivatives from this compound

| Reactants | Reagents/Conditions | Product | Reference(s) |

|---|---|---|---|

| This compound, α-Haloketones | Hantzsch synthesis conditions | 2-Cyanomethylthiazoles | google.com |

| This compound, 6-Bromo-3-(2-bromoacetyl)-2-chromen-2-one | Grinding, solvent-free | Thiazole-2-acetonitrile derivative | mdpi.comresearchgate.net |

| This compound, Thioglycolic acid | Pyridine, reflux | 4-Oxo-4,5-dihydro-1,3-thiazole-2-thioacetamide | researchgate.net |

| This compound, Cyanamide derivatives of thiocarbamic acids | - | 2-Allylamino-4-amino-5-aroyl-1,3-thiazoles | organic-chemistry.org |

Thiadiazole Derivatives

This compound is a versatile precursor for the synthesis of various thiadiazole isomers. A notable example is the switchable synthesis of 1,2,3-thiadiazoles and 1,2,3-triazoles from 2-cyanothioacetamides and sulfonyl azides. derpharmachemica.comscielo.bropenmedicinalchemistryjournal.com Under diazo transfer conditions in the presence of a base in an aprotic solvent, this compound acts as a C-C-S building block to exclusively produce 5-amino-4-cyano-1,2,3-thiadiazoles. derpharmachemica.comscielo.bropenmedicinalchemistryjournal.com The reaction conditions, particularly the solvent and base, play a crucial role in determining the product outcome. derpharmachemica.comscielo.bropenmedicinalchemistryjournal.com

The synthesis of 1,3,4-thiadiazole (B1197879) derivatives can also be achieved from this compound. For instance, N,N'-(ethane-1,2-diyl)bis[2-cyano-3-mercapto-3-(phenylamino)acrylamide], derived from this compound, reacts with hydrazonoyl halides to yield N,N'-(ethane-1,2-diyl)bis[2-cyano-2-(3,5-disubstituted-2(3H)–1,3,4-thiadiazolylidene)acetamides].

Table 5: Synthesis of Thiadiazole Derivatives from this compound

| Reactants | Reagents/Conditions | Product | Reference(s) |

|---|---|---|---|

| This compound, Sulfonyl azides | Base, aprotic solvent | 5-Amino-4-cyano-1,2,3-thiadiazoles | derpharmachemica.comscielo.bropenmedicinalchemistryjournal.com |

| N,N'-(ethane-1,2-diyl)bis[2-cyano-3-mercapto-3-(phenylamino)acrylamide], Hydrazonoyl halides | - | N,N'-(ethane-1,2-diyl)bis[2-cyano-2-(3,5-disubstituted-2(3H)–1,3,4-thiadiazolylidene)acetamides] |

Thiophene (B33073) Derivatives

The Gewald thiophene synthesis is a well-established method for preparing aminothiophenes, and this compound is a frequently employed starting material in this reaction. nih.gov The reaction of this compound with α-haloketones or aldehydes in the presence of a base leads to the formation of highly substituted 2-aminothiophenes. nih.gov For example, the Michael-type addition of this compound to α-bromochalcones followed by intramolecular cyclization yields trans-2-amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles.

Multicomponent reactions also provide an efficient route to thiophene derivatives using this compound. A five-component reaction of an aromatic aldehyde, ethyl acetoacetate, this compound, piperidine, and methyl iodide has been reported. researchgate.net Furthermore, domino reactions of this compound with diazoesters, catalyzed by Rh(II), offer a novel approach to multisubstituted thiophenes, such as 5-amino-3-(alkoxycarbonylamino)thiophene-2-carboxylates.

Table 6: Synthesis of Thiophene Derivatives from this compound

| Reactants | Reagents/Conditions | Product | Reference(s) |

|---|---|---|---|

| This compound, α-Haloketones/aldehydes | Gewald synthesis conditions | 2-Aminothiophenes | nih.gov |

| This compound, α-Bromochalcones | Base | trans-2-Amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles | |

| This compound, Aromatic aldehyde, Ethyl acetoacetate, Piperidine, Methyl iodide | Multicomponent reaction | Substituted thiophenes | researchgate.net |

| This compound, Diazoesters | Rh(II) catalyst | 5-Amino-3-(alkoxycarbonylamino)thiophene-2-carboxylates |

Synthesis of Oxygen-Containing Heterocyclic Systems

This compound is a versatile reagent in the synthesis of various heterocyclic compounds, including those containing an oxygen atom in the ring system. Its activated methylene (B1212753) group and the thioamide functionality allow it to participate in a range of cyclization reactions, leading to the formation of chromene, furan (B31954), and their fused derivatives.

Chromene and Chromeno[3,4-c]pyridine Derivatives

The synthesis of chromene and its fused pyridine analogs using this compound has been a subject of considerable interest. These scaffolds are present in many biologically active molecules.

One efficient method for the synthesis of 2-amino-4H-benzo[g]chromene derivatives involves a one-pot, three-component reaction. mdpi.comcore.ac.uk This reaction utilizes 2-hydroxynaphthalene-1,4-dione, an aromatic aldehyde, and this compound in the presence of a catalyst like zinc chloride (ZnCl₂) in ethanol at room temperature. mdpi.comcore.ac.uk This approach provides good yields of the desired chromene derivatives. mdpi.com The reaction proceeds through an initial Knoevenagel condensation between the aromatic aldehyde and this compound, followed by a Michael addition of 2-hydroxynaphthalene-1,4-dione and subsequent intramolecular cyclization.

The following table summarizes the synthesis of various 2-amino-5,10-dihydro-5,10-dioxo-4-aryl-4H-benzo[g]chromene-3-carbothioamides:

| Aldehyde (Ar-CHO) | Product | Yield (%) |

| 4-(N,N-Dimethylamino)benzaldehyde | 2-Amino-4-(4-dimethylaminophenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbothioamide | 90 |

| 4-Methoxybenzaldehyde | 2-Amino-4-(4-methoxyphenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbothioamide | 88 |

| 4-Chlorobenzaldehyde | 2-Amino-4-(4-chlorophenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbothioamide | 92 |

| 4-Hydroxybenzaldehyde | 2-Amino-4-(4-hydroxyphenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbothioamide | 92 |

Furthermore, N-aryl-2-cyanothioacetamides are valuable intermediates for synthesizing chromene-3-carbothioamides and chromeno[3,4-c]pyridines. researchgate.netwikipedia.org For instance, the reaction of N-aryl-2-cyanothioacetamide with salicylaldehyde (B1680747) or 2-hydroxynaphthaldehyde in the presence of ammonium (B1175870) acetate (B1210297) leads to the formation of 2-iminochromene and 2-iminobenzo[f]chromene derivatives, respectively. researchgate.net These iminochromene derivatives can then be further reacted to obtain more complex heterocyclic systems.

For example, the reaction of an 2-iminochromene derivative with malononitrile in the presence of a catalytic amount of ammonium acetate can yield a chromeno[3,4-c]pyridine derivative. researchgate.net The reaction is believed to proceed through a Michael adduct which then undergoes cyclization and aromatization. researchgate.net Similarly, reacting an 2-iminochromene derivative with an N-aryl-2-cyanothioacetamide in boiling ethanol with a piperidine catalyst can produce chromeno[3,4-c]pyridinethione derivatives. researchgate.net

The synthesis of bis(chromeno[3,4-c]pyridine) derivatives has also been reported starting from N,N'-(methylenebis(1,4-phenylene))bis(2-cyanoacetamide). uwindsor.ca This precursor is first converted to a bis(iminochromene) derivative, which upon reaction with malononitrile or ethyl cyanoacetate (B8463686) in the presence of piperidine, yields the corresponding bis(2-amino-4H-chromeno[3,4-c]pyridine) derivatives. uwindsor.ca

Furan Derivatives

The application of this compound in the direct synthesis of the furan ring is less common compared to its use in constructing sulfur and nitrogen-containing heterocycles. However, it can be employed as a C-nucleophile in condensation reactions with furan-containing aldehydes to synthesize more complex molecules incorporating a furan moiety.

For example, this compound undergoes a condensation reaction with 3-(naphtho[2,1-b]furan-2-yl)-1-phenyl-1H-pyrazole-4-carboxaldehyde. nih.gov This reaction, when carried out in refluxing ethanol with a catalytic amount of piperidine, results in the formation of 2-cyano-3-(3-(naphtho[2,1-b]furan-2-yl)-1-phenyl-1H-pyrazol-4-yl)prop-2-enethioamide. mdpi.comnih.gov In this case, the furan ring is already part of the aldehyde reactant, and the this compound molecule is used to build a side chain, which can potentially be involved in further cyclizations.

While direct furan ring synthesis from this compound is not widely reported, the reactivity of its methylene group suggests potential for its use in variations of classical furan syntheses, such as the Feist-Benary synthesis, which involves the reaction of α-halo ketones with β-dicarbonyl compounds. wikipedia.org However, literature specifically detailing this application for this compound is scarce.

Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules like 2-cyanothioacetamide. By analyzing the chemical shifts, splitting patterns, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise structure of the molecule and its derivatives can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of this compound, the protons of the methylene (B1212753) group (CH₂) adjacent to the cyano and thioamide groups typically appear as a singlet. In derivatives of this compound, the chemical shifts and splitting patterns of protons provide valuable structural information. For instance, in the ¹H NMR spectrum of N-aryl-2-cyanothioacetamide derivatives, the protons of the thioamide (NH) and any aromatic protons will exhibit characteristic signals. hilarispublisher.com The NH protons are often observed as a broad singlet that can be exchanged with deuterium (B1214612) oxide (D₂O), confirming their identity. hilarispublisher.comresearchgate.net Aromatic protons typically appear as multiplets in specific regions of the spectrum. hilarispublisher.comresearchgate.net For example, in certain chromeno[3,4-c]pyridinethione derivatives synthesized from this compound, distinct singlets for chromene protons and NH protons are observed. hilarispublisher.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within a molecule. savemyexams.com In this compound, one would expect to see distinct signals for the carbon of the cyano group (C≡N), the methylene carbon (CH₂), and the thiocarbonyl carbon (C=S). The chemical shifts of these carbons are indicative of their electronic environment. For example, the carbon of the nitrile group typically appears in the range of 115-120 ppm. hilarispublisher.comresearchgate.net In more complex derivatives, such as a 1-p-chlorophenyl-6-methyl-4-(2-methyl-4-oxopent-1-enyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile, the ¹³C NMR spectrum reveals a multitude of signals corresponding to methyl, methylene, methine, and quaternary carbons, including the characteristic signals for the C=S and C=O groups. hilarispublisher.comresearchgate.net

| Carbon Type | Chemical Shift (δ/ppm) |

|---|---|

| CH₃ | 20.1 |

| CH₃ | 22.3 |

| CH₃ | 36.1 |

| CH₂ | 50.4 |

| CH | 98.4 |

| CH | 103.5 |

| C | 108.4 |

| CN | 114.6 |

| CH | 126.3 |

| C-Cl | 131.4 |

| CH | 133.2 |

| C | 135.2 |

| C | 137.3 |

| C | 140.1 |

| C | 168.4 |

| C=S | 177.4 |

| C=O | 206.4 |

Two-Dimensional NMR Techniques for Complex Structures

For more complex molecules derived from this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, two-dimensional (2D) NMR techniques are employed to resolve overlapping signals and establish connectivity between atoms. researchgate.net Techniques like COSY (Correlation Spectroscopy) identify proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. researchgate.netsrce.hr These methods are invaluable for the unambiguous structural assignment of intricate heterocyclic systems synthesized using this compound as a starting material. researchgate.netacs.org

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound and its derivatives displays characteristic absorption bands corresponding to the vibrations of specific bonds. hilarispublisher.comresearchgate.netncl.edu.tw

Key IR absorption bands for this compound and its derivatives include:

N-H stretching: Typically observed in the region of 3100-3500 cm⁻¹, often as one or two bands for the -NH₂ group. hilarispublisher.comresearchgate.net

C≡N stretching: A sharp, intense band is characteristic of the nitrile group, appearing around 2200-2260 cm⁻¹. hilarispublisher.comresearchgate.netncl.edu.tw

C=S stretching: The thiocarbonyl group absorption is typically found in the region of 1200-1300 cm⁻¹. hilarispublisher.com

C=C and C=N stretching: In derivatives containing aromatic rings or imine groups, these stretching vibrations appear in the 1400-1650 cm⁻¹ region. hilarispublisher.comresearchgate.net

C-H stretching: Aromatic and aliphatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. hilarispublisher.com

The presence and precise position of these bands provide clear evidence for the functional groups within the molecule.

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |

|---|---|---|

| Amino (NH₂) / Amide (NH) | Stretching | 3100 - 3500 |

| Nitrile (C≡N) | Stretching | 2200 - 2260 |

| Thiocarbonyl (C=S) | Stretching | 1200 - 1300 |

| Aromatic/Imine (C=C/C=N) | Stretching | 1400 - 1650 |

| Carbonyl (C=O) | Stretching | 1670 - 1700 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. chemguide.co.ukwikipedia.org When a molecule is introduced into the mass spectrometer, it is ionized to form a molecular ion (M⁺). chemguide.co.uk The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound.

The molecular ion of this compound would have an m/z corresponding to its molecular formula, C₃H₄N₂S. nih.gov In the mass spectra of its derivatives, the molecular ion peak is often observed, which helps to confirm the proposed structure. hilarispublisher.comresearchgate.netncl.edu.tw The molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. chemguide.co.ukwikipedia.org The pattern of these fragment ions is a unique fingerprint of the molecule and can be used to deduce its structure. Common fragmentation pathways include the loss of small, stable neutral molecules or radicals. For instance, in the mass spectrum of a derivative, one might observe peaks corresponding to the loss of the cyano group or parts of an N-aryl substituent. hilarispublisher.com The presence of isotopes, such as ³⁴S, can also give rise to characteristic M+2 peaks. hilarispublisher.comresearchgate.net

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used in chemistry to determine the elemental composition (in terms of percentage by mass) of a sample. davidson.edu For a newly synthesized or isolated compound, this analysis is crucial for determining its empirical formula, which represents the simplest whole-number ratio of atoms of each element present in the compound. chemcollective.orglibretexts.org The method typically involves CHNS analysis, where a sample is combusted in a high-temperature furnace in the presence of pure oxygen. perkinelmer.com This process converts carbon to carbon dioxide (CO2), hydrogen to water (H2O), nitrogen to nitrogen gas (N2), and sulfur to sulfur dioxide (SO2). measurlabs.comanalyticalgroup.net These resulting gases are then separated and quantified by a detector, allowing for the calculation of the mass percentage of each element in the original sample. analyticalgroup.netthermofisher.com

The empirical formula of this compound is C3H4N2S, as derived from its molecular structure. nih.govnih.gov The validation of this formula is achieved by comparing the theoretically calculated elemental percentages with the results obtained from experimental elemental analysis. libretexts.org For a pure sample, the experimental values are expected to be in close agreement with the theoretical values, typically within a narrow margin of ±0.4%, which is a common requirement by scientific journals for the publication of new compound characterizations. cardiff.ac.uk

Data Tables

The theoretical elemental composition of this compound is calculated from its molecular formula (C3H4N2S) and the atomic masses of its constituent elements. davidson.edu The comparison between the calculated and experimentally found values serves to confirm the compound's identity and purity.

Table 1: Theoretical vs. Experimental Elemental Analysis Data for this compound (C3H4N2S)

| Element | Theoretical % | Found % (Experimental) |

| Carbon (C) | 35.98 | Matches theoretical value |

| Hydrogen (H) | 4.03 | Matches theoretical value |

| Nitrogen (N) | 27.98 | Matches theoretical value |

| Sulfur (S) | 32.02 | Matches theoretical value |

Note: Experimental values ("Found %") for a pure sample are expected to align closely with the theoretical percentages.

Detailed Research Findings

The empirical formula C3H4N2S for this compound is substantiated by the close correlation between the calculated elemental percentages and those determined through experimental analysis. The molecular formula is an integer multiple of the empirical formula; in this case, the empirical formula is the same as the molecular formula. davidson.edu

In the synthesis and characterization of new chemical entities, elemental analysis is a standard and indispensable step. Research involving the synthesis of various heterocyclic compounds using this compound as a starting reagent consistently reports the use of elemental analysis to verify the structures of the resulting products. scirp.orgd-nb.info For instance, in the synthesis of novel pyridine (B92270) and thieno[2,3-b]pyridine (B153569) derivatives, elemental analysis is employed to confirm that the elemental composition of the newly formed molecules matches the theoretically calculated values for their proposed structures. nih.govacs.org These analyses provide foundational evidence for the successful incorporation of the this compound moiety or its fragments into the final products and confirm their purity.

The process involves weighing a small, precise amount of the compound, combusting it, and analyzing the gaseous products. thermofisher.com The results, presented as the weight percentage of carbon, hydrogen, nitrogen, and sulfur, offer a direct test of the proposed empirical formula. For this compound, with a molecular weight of 100.14 g/mol , the theoretical percentages are calculated as approximately 35.98% C, 4.03% H, 27.98% N, and 32.02% S. nih.gov The congruence of experimentally obtained data with these values confirms the ratio of atoms as 3:4:2:1 for C:H:N:S, thereby validating the empirical formula C3H4N2S.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. aps.org It has been widely applied to organic compounds to predict molecular properties with high accuracy. ajol.info

Geometry optimization is a fundamental computational procedure aimed at finding the three-dimensional arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. wikipedia.orgmolcas.org This process seeks a stationary point where the net inter-atomic forces on each atom are close to zero. wikipedia.org For 2-cyanothioacetamide and its derivatives, DFT calculations are employed to determine the most stable conformation (the global minimum) or other low-energy conformers.

The process typically starts with an initial guess of the molecular structure. Using a chosen functional (e.g., B3LYP, M06-2X, ωB97XD) and basis set (e.g., 6-31G(d,p), 6-311++G(d,p)), the energy of this structure and the forces acting on each atom are calculated. researchgate.netresearchgate.netpyscf.org An optimization algorithm then iteratively adjusts the atomic coordinates to lower the total energy of the system until a minimum is reached. wikipedia.orgreddit.com The resulting optimized geometry provides key information such as bond lengths, bond angles, and dihedral angles for the most stable form of the molecule. researchgate.net These optimized structures often correspond to how the substance is found in nature and serve as the foundation for further calculations, including vibrational frequencies and spectroscopic properties. wikipedia.orgnih.gov

DFT calculations are a reliable method for predicting the vibrational spectra (FT-IR and Raman) of molecules. ajol.info Following geometry optimization, a vibrational frequency analysis is performed by calculating the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). molcas.orgpsicode.org Diagonalizing this matrix yields the vibrational frequencies and their corresponding normal modes. openmopac.net

For derivatives of cyanothioacetamide and related structures, theoretical vibrational frequencies calculated using DFT methods like B3LYP have shown good agreement with experimental FT-IR and Raman spectra. researchgate.netrsc.org The calculated frequencies are often scaled by a factor to compensate for the approximations in the computational method, basis set limitations, and the neglect of anharmonicity. ajol.infonist.gov

A key advantage of this theoretical approach is the ability to visualize the atomic motions for each vibrational mode. This, combined with a Potential Energy Distribution (PED) analysis, allows for a precise assignment of the observed spectral bands to specific molecular vibrations, such as C=S stretching, C≡N stretching, N-H bending, or C-H stretching modes. researchgate.net This detailed assignment can be challenging to achieve solely through experimental means, especially for complex molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation, and DFT calculations have become an indispensable tool for predicting NMR chemical shifts. mdpi.com The Gauge-Including Atomic Orbital (GIAO) method is the most common approach used within a DFT framework for this purpose. ajol.infoimist.ma GIAO/DFT calculations can predict ¹H and ¹³C chemical shifts with a high degree of accuracy, often sufficient to distinguish between different isomers or tautomeric forms of a molecule. mdpi.combeilstein-journals.org

The process involves calculating the isotropic magnetic shielding tensors (σ) for the optimized molecular geometry. The chemical shifts (δ) are then obtained by subtracting the calculated shielding of the nucleus of interest from the shielding of a reference compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. imist.ma

Studies on various heterocyclic compounds demonstrate that a strong linear correlation exists between the experimentally measured chemical shifts and the values calculated by the GIAO/DFT method. aps.orgmdpi.combenthamopen.com This correlation is often used to validate the proposed structure of a newly synthesized compound. mdpi.com For instance, by comparing the experimental ¹³C NMR data with the calculated values for different possible tautomers (e.g., a thioamide versus an iminothiol), the predominant form in solution can be confidently identified. mdpi.com

| Computational Method | Basis Set | Calculated Property | Application Example |

|---|---|---|---|

| DFT (B3LYP, M06-2X) | 6-311++G(d,p) | Geometric Parameters, Vibrational Frequencies | Predicting bond lengths/angles and assigning IR/Raman spectra for cyanophenylacrylate derivatives. researchgate.net |

| DFT (GIAO) | 6-311++G(d,p) | ¹H, ¹³C, ¹⁵N NMR Chemical Shifts | Confirming the thioacetamide (B46855) tautomer of a quinazolinone derivative by correlating calculated and experimental ¹³C shifts. mdpi.com |

| DFT (PBE1PBE) | 6-311+G(2d,p) | ¹³C NMR Chemical Shifts | Distinguishing between isomers by comparing experimental and calculated shifts for pyrazole (B372694) systems. beilstein-journals.org |

Molecular Docking Investigations of this compound Derivatives with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.govcimap.res.in This method is crucial in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity. nih.gov For derivatives of this compound, which are precursors to a wide range of biologically active heterocyclic compounds, molecular docking provides insights into their potential as inhibitors of various protein targets. researchgate.netscispace.comresearchgate.nettandfonline.comresearchgate.net

A primary goal of molecular docking is to elucidate the specific interactions between a ligand and the amino acid residues within the binding site of a target protein. cimap.res.innih.gov These interactions, which stabilize the ligand-protein complex, commonly include hydrogen bonds, hydrophobic interactions, π-π stacking, and electrostatic interactions. mdpi.commdpi.com

Docking studies on various pyridine (B92270), thienopyridine, and pyrazole derivatives synthesized from this compound have revealed key binding modes with several important biological targets. scispace.comrsc.orgtandfonline.comnih.gov For example, docking studies of nitrogen-containing heterocycles derived from this compound against the flavohemoglobin (flavoHB) enzyme from E. coli showed interactions with residues like Tyr29 and Ala130. rsc.orgnih.govwindows.net In another study, derivatives were docked into the binding site of cyclooxygenase enzymes (COX-1 and COX-2), key targets for anti-inflammatory drugs. researchgate.net Similarly, docking against the bacterial regulator protein PqsR of Pseudomonas aeruginosa identified crucial hydrogen bonding and hydrophobic interactions within the binding pocket. mdpi.com The analysis of these interactions is fundamental for understanding the structure-activity relationship (SAR) and for rationally designing more potent and selective inhibitors. tandfonline.com

Molecular docking programs use scoring functions to estimate the binding affinity or binding energy (typically in kcal/mol) of a ligand to its protein target. nih.gov A lower (more negative) binding energy generally indicates a more stable ligand-protein complex and higher predicted affinity. biorxiv.orgacademie-sciences.fr This value is a crucial metric for ranking potential drug candidates from a virtual screen. researchgate.netresearchgate.net

Numerous studies have reported the predicted binding energies for this compound derivatives against various protein targets. For instance, certain derivatives showed affinity for the bacterial regulator protein PqsR with binding energies ranging from -5.8 to -8.2 kcal/mol. mdpi.com In a different study, newly synthesized pyridinthione derivatives showed binding energies of -10.0 and -10.4 kcal/mol against the flavoHB enzyme, which were superior to the standard drug. nih.gov These computational predictions of high binding affinity provide a strong rationale for prioritizing these compounds for further experimental testing. eurekaselect.com

| This compound Derivative Class | Protein Target | PDB Code | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|---|

| Spiro[indole-3,4′-pyridine] carboxamides | PqsR of P. aeruginosa | Not Specified | -5.8 to -8.2 mdpi.com | Hydrogen bonding and hydrophobic interactions mdpi.com |

| Pyridinthione derivatives | Flavohemoglobin (flavoHB) | Not Specified | -10.0 to -10.4 nih.gov | Tyr29, Ala130 rsc.orgnih.gov |

| Sulfadiazine derivatives | EGFRWT | 4HJO | -6.40 to -7.10 rsc.org | Met769, Lys721, Val702 rsc.org |

| Thiadiazole derivatives | DNA gyrase B | 2XCT | -6.4 to -9.8 researchgate.netresearchgate.net | Not Specified |

| Phenanthrene derivatives | B-Raf kinase | 3C4C | -9.8 to -11.1 academie-sciences.fr | Not Specified |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. fishersci.be In the context of this compound, it serves as a crucial starting material for the synthesis of various heterocyclic compounds, for which QSAR models are then developed to predict and optimize their therapeutic potential.

Research has demonstrated the use of this compound in synthesizing a range of 4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl derivatives. researchgate.net These derivatives have been subjected to QSAR studies to elucidate the structural requirements for their cytotoxic activity against various cancer cell lines. researchgate.net For instance, the reaction of this compound with 2-bromodimedone yields a key intermediate that is further modified to create a library of diverse heterocyclic derivatives. researchgate.net

The primary goal of these QSAR studies is to identify the key molecular descriptors that govern the biological efficacy of the synthesized compounds. These descriptors can be categorized as electronic, steric, hydrophobic, or topological, among others. By correlating these descriptors with the observed biological activity (e.g., IC50 values), a predictive model can be constructed.

A typical QSAR model can be represented by a mathematical equation, such as: Biological Activity = f(Descriptor 1, Descriptor 2, ..., Descriptor n)

While specific QSAR models directly for this compound are not the focus, the models for its derivatives are highly relevant. For example, in studies of related thiazole (B1198619) derivatives, descriptors such as the molecular connectivity index (2χv) and Kier's shape index (κα3) have been identified as key parameters for antimicrobial activity. cenmed.com Similarly, for other classes of compounds, descriptors like the net atomic charge at specific positions (qC1, qC2, qC3), dipole moment, and the logarithm of the partition coefficient (logP) have been shown to contribute significantly to cytotoxic activity. researchgate.net